molecular formula C8H15NO3 B13511928 2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid

2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid

Cat. No.: B13511928
M. Wt: 173.21 g/mol
InChI Key: BUNYRWSPRBVDLW-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid is an organic compound that features a unique structure combining a methylamino group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through an acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.

    Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the tetrahydropyran derivative with methylamine under controlled conditions.

    Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved by reacting the intermediate with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Methylamino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-(Amino)-2-(tetrahydro-2h-pyran-3-yl)acetic acid: This compound lacks the methyl group on the amino moiety, which can affect its reactivity and biological activity.

    2-(Methylamino)-2-(tetrahydro-2h-furan-3-yl)acetic acid: This compound features a furan ring instead of a pyran ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(methylamino)-2-(oxan-3-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-9-7(8(10)11)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

BUNYRWSPRBVDLW-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CCCOC1)C(=O)O

Origin of Product

United States

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